1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432053-99-0
VCID: VC2959347
InChI: InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H
SMILES: CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl
Molecular Formula: C11H14BrClF3N3
Molecular Weight: 360.6 g/mol

1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride

CAS No.: 1432053-99-0

Cat. No.: VC2959347

Molecular Formula: C11H14BrClF3N3

Molecular Weight: 360.6 g/mol

* For research use only. Not for human or veterinary use.

1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride - 1432053-99-0

Specification

CAS No. 1432053-99-0
Molecular Formula C11H14BrClF3N3
Molecular Weight 360.6 g/mol
IUPAC Name 1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H
Standard InChI Key IDVQKDKGZZNBKL-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl

Introduction

Chemical Identity and Properties

1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride is a synthetic organic compound characterized by its unique chemical structure and properties. The compound belongs to the class of halogenated heterocyclic amines, specifically as a pyridine-piperazine derivative.

Basic Information

The compound is identified by the following characteristics:

ParameterValue
CAS Registry Number1432053-99-0
Molecular FormulaC₁₁H₁₄BrClF₃N₃
Molecular Weight360.6 g/mol
IUPAC Name1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride
Physical AppearanceCrystalline solid
Purity (Commercial)>95%

The compound features a pyridine ring with bromine and trifluoromethyl substituents, connected to a piperazine ring that bears a methyl group, all formulated as a hydrochloride salt .

Chemical Identifiers

For research and database purposes, the compound can be identified using the following standardized chemical notations:

Identifier TypeValue
InChIInChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H
InChIKeyIDVQKDKGZZNBKL-UHFFFAOYSA-N
SMILESCN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl

Structural Characteristics

Molecular Architecture

The compound possesses a distinctive molecular architecture characterized by several key structural elements:

  • A pyridine ring core with substituents at positions 3 and 5

  • A bromine atom at position 5 of the pyridine ring

  • A trifluoromethyl group at position 3 of the pyridine ring

  • A piperazine ring attached at position 2 of the pyridine ring

  • A methyl group attached to one of the nitrogen atoms in the piperazine ring

  • A hydrochloride salt formation with the nitrogen of the piperazine ring

Structural Features and Their Significance

The specific arrangement of functional groups within the molecule contributes to its chemical behavior and potential applications:

  • The bromine atom at position 5 of the pyridine ring serves as a potential site for chemical modifications, particularly in cross-coupling reactions.

  • The trifluoromethyl group at position 3 contributes to the compound's lipophilicity and can enhance its metabolic stability.

  • The piperazine ring provides basic nitrogen centers that can interact with biological targets.

  • The methyl substituent on the piperazine ring influences the basicity of the adjacent nitrogen and can affect the compound's pharmacokinetic properties.

  • The hydrochloride salt formation enhances the compound's water solubility compared to its free base form .

Synthesis Methods

General Synthetic Routes

The synthesis of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride typically follows a multi-step process that can be broadly categorized into three main stages:

  • Preparation of the substituted pyridine intermediate

  • Coupling with the 4-methylpiperazine moiety

  • Conversion to the hydrochloride salt

Detailed Synthetic Pathway

Based on established synthetic methodologies for similar compounds, a typical synthetic route would involve:

Formation of the Pyridine Intermediate

Starting with appropriate pyridine precursors, the trifluoromethyl and bromine substituents are introduced through selective halogenation and trifluoromethylation reactions. The positions of these substituents can be controlled through careful selection of reaction conditions and intermediates .

Piperazine Coupling

The prepared pyridine intermediate undergoes a nucleophilic aromatic substitution reaction with 4-methylpiperazine. This reaction typically requires elevated temperatures and potentially a catalyst to facilitate the displacement of a leaving group at the 2-position of the pyridine ring .

Salt Formation

The resulting free base is treated with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the water solubility and stability of the final compound .

Alternative Synthetic Approaches

Alternative approaches to synthesizing this compound may include:

  • Starting with 5-bromo-3-(trifluoromethyl)pyridine and performing direct nucleophilic aromatic substitution with 4-methylpiperazine.

  • Using palladium-catalyzed coupling reactions to introduce the trifluoromethyl group at a later stage in the synthesis.

  • Employing microwave-assisted synthesis to accelerate reaction rates and potentially improve yields .

Chemical Reactivity

Reactive Centers

The compound contains several reactive centers that can participate in chemical transformations:

  • The bromine atom at position 5 of the pyridine ring can undergo substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings.

  • The trifluoromethyl group provides unique electronic and steric properties, influencing the reactivity of the pyridine ring.

  • The piperazine nitrogen atoms can act as nucleophiles in various reactions, though the quaternary ammonium salt formation at one nitrogen reduces its nucleophilicity.

  • The pyridine nitrogen can participate in coordination chemistry with various metal ions .

Common Reactions

Based on the structural features of the compound, several reaction types are anticipated:

Reaction TypeDescriptionPotential Applications
Cross-couplingPalladium-catalyzed reactions involving the bromine substituentSynthesis of more complex derivatives with extended aromatic systems
Nucleophilic substitutionReplacement of the bromine atom with various nucleophilesIntroduction of diverse functional groups at position 5
Coordination chemistryMetal binding through the pyridine and/or piperazine nitrogensDevelopment of metal complexes with potential catalytic applications
Salt metathesisExchange of the chloride counterion with other anionsModification of physical properties such as solubility

These reactions provide synthetic chemists with versatile options for derivatizing the compound for various research applications .

Applications in Research

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry for several reasons:

  • The trifluoromethyl group is a common bioisostere in drug design, often used to enhance metabolic stability and lipophilicity.

  • The piperazine moiety is found in numerous pharmaceutically active compounds, particularly those targeting central nervous system receptors.

  • The bromine substituent allows for further structural elaboration through various coupling reactions.

  • The hydrochloride salt formation enhances water solubility, which is advantageous for biological testing .

Specific Research Domains

The compound has potential applications in several research domains:

Drug Discovery Programs

As a building block or scaffold in the synthesis of potential therapeutic agents, particularly for:

  • Central nervous system disorders

  • Antimicrobial development

  • Anti-inflammatory research

  • Cancer therapeutics

Structure-Activity Relationship Studies

The compound can serve as a core structure for creating analog libraries to explore structure-activity relationships. The bromine position provides a convenient point for structural diversification through various coupling reactions, allowing researchers to develop comprehensive SAR profiles .

Pharmacological Probes

The compound's structural features make it suitable for the development of pharmacological probes to study various biological pathways and receptors, particularly those involving piperazine-containing ligands .

Biological Activity

Pharmacokinetic Considerations

The structural features of the compound suggest certain pharmacokinetic properties:

PropertyInfluence of Structural Features
LipophilicityEnhanced by the trifluoromethyl group and bromine atom
Water SolubilityImproved by the hydrochloride salt formation
Metabolic StabilityPotentially enhanced by the trifluoromethyl group, which can block metabolic oxidation
Blood-Brain Barrier PenetrationLikely favorable due to balanced lipophilicity and the presence of basic nitrogen atoms

These properties make the compound potentially suitable for development as centrally acting agents or for other applications requiring specific pharmacokinetic profiles .

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the potential properties and applications of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride:

CompoundKey Structural DifferencesSignificance
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochlorideLacks the bromine at position 5 and the methyl group on the piperazineServes as a simpler analog with potentially different reactivity patterns
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromideContains bromide instead of chloride as the counterionMay exhibit different solubility and crystallization properties
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamideContains a chloro group instead of bromo and includes a carbothioamide functionalityDemonstrates how the core structure can be elaborated into more complex bioactive molecules

Functional Significance of Structural Variations

The structural variations among these related compounds can significantly impact their chemical and biological properties:

  • The presence of different halogen substituents (bromine vs. chlorine) affects the reactivity, lipophilicity, and potential metabolic pathways.

  • The trifluoromethyl group, common to these compounds, enhances lipophilicity and metabolic stability.

  • Additional functional groups, such as the carbothioamide in the more complex analog, provide additional binding interactions with potential biological targets.

  • Different counterions (chloride vs. bromide) can influence physical properties such as solubility, hygroscopicity, and crystallinity .

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